DQP-26

NMDA receptor pharmacology GluN2C/D subunit selectivity negative allosteric modulation

Generic substitution of DQP-series NMDAR modulators causes irreproducible results-each analog has unique subunit selectivity, potency, and inhibition kinetics. DQP-26 (CAS 1449373-99-2), benchmark compound 2a from the original SAR study, provides consistent, time-invariant GluN2C/D inhibition (IC50: 0.44 μM GluN2D; 0.77 μM GluN2C) with <100-fold selectivity over GluN2A/B. Validated for voltage clamp/patch clamp electrophysiology in recombinant systems and acute brain slice recordings from GluN2C/D-enriched regions (cerebellum, thalamus, inferior colliculus). Supplied with COA for analytical verification.

Molecular Formula C28H21Cl2N3O4
Molecular Weight 534.4 g/mol
Cat. No. B12385009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDQP-26
Molecular FormulaC28H21Cl2N3O4
Molecular Weight534.4 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=C(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)Cl)C(=O)CCC(=O)O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C28H21Cl2N3O4/c29-18-9-5-16(6-10-18)23-15-22(32-33(23)24(34)13-14-25(35)36)27-26(17-7-11-19(30)12-8-17)20-3-1-2-4-21(20)31-28(27)37/h1-12,23H,13-15H2,(H,31,37)(H,35,36)
InChIKeyPXQFOMCFQUXMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DQP-26 Identity and Baseline Profile


4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid (CAS 1449373-99-2), also designated as DQP-26, is a dihydroquinoline-pyrazoline (DQP) derivative that functions as a negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors [1]. The compound exhibits subunit selectivity for GluN2C- and GluN2D-containing NMDARs over GluN2A- and GluN2B-containing receptors [2]. This selectivity profile positions DQP-26 as a pharmacological tool compound for investigating the distinct physiological and pathological roles of GluN2C/D subunits in the central nervous system [3].

ChemotypeDihydroquinoline–pyrazoline (DQP) derivative
MechanismNegative allosteric modulator (NAM)
Subunit SelectivityGluN2C/D-preferring over GluN2A/B

DQP-26 Distinctions from Related DQP Analogs


Generic substitution of DQP-26 with other DQP-series analogs is scientifically unsound due to quantifiable differences in subunit selectivity, inhibitory potency, and mechanism of action. The DQP chemotype spans a range of compounds with divergent pharmacological fingerprints: DQP-26 exhibits moderate (<100-fold) GluN2C/D selectivity [1], while its fluorinated analog DQP-997-74 demonstrates >100-fold and >300-fold selectivity for GluN2C and GluN2D respectively [2], and the earlier analog DQP-1105 displays at least 50-fold selectivity but with substantially weaker absolute potency [3]. Furthermore, DQP-26 lacks the time-dependent, agonist-enhanced inhibition characteristic of DQP-997-74 [4]. These distinct activity profiles dictate incompatible experimental outcomes, making blind substitution a source of irreproducible data.

Subunit selectivity profile may not transfer across DQP analogs; GluN2C/D preference varies with scaffold modification.
Inhibitory potency at GluN2C/D can differ >5-fold among DQP series members; assay-response context may shift.
Mechanism of inhibition not uniform: DQP-26 lacks time-dependent, agonist-enhanced block seen in DQP-997-74.

DQP-26 Quantitative Evidence vs. Key Comparators


GluN2C/D Selectivity vs. Non-Selective NMDAR Blockers

DQP-26 demonstrates quantifiable selectivity for GluN2C- and GluN2D-containing NMDA receptors over GluN2A-containing receptors. In two-electrode voltage clamp recordings using recombinant rat NMDAR subunits expressed in Xenopus laevis oocytes, DQP-26 exhibits IC50 values of 0.77 μM for GluN2C, 0.44 μM for GluN2D, and 21 μM for GluN2A [1]. This represents a 27-fold selectivity window for GluN2C over GluN2A and a 48-fold selectivity window for GluN2D over GluN2A. This contrasts sharply with non-selective NMDAR antagonists such as ketamine or MK-801, which inhibit all NMDAR subtypes with comparable potency and produce widespread off-target effects due to broad GluN2 subunit inhibition [2]. The quantifiable selectivity enables experimental dissection of GluN2C/D-specific signaling in native tissues where multiple NMDAR subtypes are co-expressed [3].

GluN2C/D Selectivity vs. Non-Selective Blockers
Reported
27-fold selectivity (GluN2C vs. GluN2A); 48-fold (GluN2D vs. GluN2A). Non-selective antagonists ≤2–3-fold across subunits.
Supports GluN2C/D pathway dissection over broad NMDAR inhibition.
Recombinant rat NMDARs in Xenopus oocytes; two-electrode voltage clamp.
NMDA receptor pharmacology GluN2C/D subunit selectivity negative allosteric modulation ionotropic glutamate receptors

GluN2D Potency vs. DQP-1105

Among the DQP-series compounds characterized for GluN2D inhibition, DQP-26 exhibits superior absolute potency compared to the earlier analog DQP-1105. In two-electrode voltage clamp recordings from recombinant GluN1/GluN2D receptors expressed in Xenopus oocytes, DQP-26 inhibits steady-state current responses with an IC50 of 0.44 μM [1], whereas DQP-1105 inhibits the same receptor population with an IC50 of 2.7 μM [2]. This represents a 6.1-fold greater potency for DQP-26. Additionally, in HEK cell perforated patch whole-cell recordings, DQP-1105 displays an IC50 of 2.1 μM for GluN1/GluN2D receptors [3], confirming that the potency differential between DQP-26 and DQP-1105 persists across expression systems. The higher potency of DQP-26 reduces the compound concentration required for maximal GluN2D inhibition, which is critical for experiments where solvent exposure (DMSO) or off-target effects at higher concentrations may confound results.

GluN2D Potency vs. DQP-1105
Reported
6.1-fold more potent at GluN2D (IC50 0.44 μM vs. 2.7 μM).
Supports lower-concentration use in GluN2D inhibition assays.
Xenopus oocyte electrophysiology; steady-state current responses.
GluN2D inhibition DQP analog comparison NMDA receptor antagonist potency SAR

GluN2C Potency vs. DQP-1105

DQP-26 demonstrates substantially greater inhibitory potency at GluN2C-containing NMDA receptors compared to DQP-1105. In Xenopus oocyte two-electrode voltage clamp recordings of recombinant GluN1/GluN2C receptors, DQP-26 exhibits an IC50 of 0.77 μM [1], while DQP-1105 inhibits the same receptor population with an IC50 of 7.0 μM [2]. This difference represents a 9.1-fold greater potency for DQP-26 at GluN2C. The differential is even more pronounced when considering the GtoPdb-reported value for DQP-1105 at GluN2C of 8.5 μM (approximately 11-fold less potent than DQP-26) . For researchers specifically investigating GluN2C-mediated neurotransmission—which is critically involved in cerebellar function, thalamic processing, and certain epileptogenic circuits—the enhanced potency of DQP-26 translates directly to experimental feasibility at pharmacologically relevant concentrations.

GluN2C Potency vs. DQP-1105
Reported
9.1-fold more potent at GluN2C (IC50 0.77 μM vs. 7.0 μM).
May expand experimental concentration range for GluN2C studies.
Xenopus oocyte recordings; GluN1/GluN2C recombinant receptors.
GluN2C inhibition DQP analog comparison NMDA receptor pharmacology subunit-specific antagonism

Mechanism of Action vs. DQP-997-74

A critical mechanistic distinction between DQP-26 and the more optimized analog DQP-997-74 lies in the absence of time-dependent, agonist-enhanced inhibition. DQP-26 (designated as (S)-2a in the primary SAR study) is described as lacking the pronounced time-dependent enhancement of inhibition observed with compound 2i (DQP-997-74) [1]. For DQP-997-74 at GluN1/GluN2D receptors, the IC50 shifts from 0.23 μM (peak current) to 0.08 μM (steady-state), representing a 2.9-fold increase in apparent potency following glutamate binding and channel activation [2]. This time-dependent component is attributed to enhanced inhibitor binding affinity after agonist-induced conformational changes in the receptor [3]. DQP-26 does not exhibit this pronounced relaxation phenomenon, making it a more straightforward tool for experiments where time-invariant, concentration-dependent inhibition is desired. Conversely, if the research question specifically requires use-dependent, agonist-enhanced inhibition (e.g., to attenuate high-frequency excitatory synaptic transmission), DQP-997-74 would be the appropriate selection .

Mechanism: Time-Dependent Inhibition vs. DQP-997-74
Class-level
DQP-26 lacks agonist-enhanced inhibition (no IC50 shift). DQP-997-74 shows 2.9-fold shift (peak 0.23 μM → steady-state 0.08 μM).
Selection depends on time-invariant (DQP-26) vs. use-dependent block requirement.
Class-level mechanism inference from SAR study; HEK cell patch clamp.
NMDAR negative allosteric modulation use-dependent inhibition agonist-dependent pharmacology DQP analog mechanism

In Vivo Brain Penetration vs. DQP-997-74

A critical liability that distinguishes DQP-26 from its optimized analog DQP-997-74 is the pharmacokinetic profile, specifically regarding blood-brain barrier (BBB) penetration. The primary SAR study explicitly states that DQP-26 (2a) possesses 'inadequate cell-membrane permeability, and poor brain penetration' which 'complicated the use of 2a as an in vivo probe' [1]. This deficiency drove the medicinal chemistry optimization campaign that ultimately yielded DQP-997-74 (2i), which is explicitly characterized as having 'BBB (blood-brain barrier) penetration' . The optimized analog also demonstrates in vivo efficacy in a murine model of tuberous sclerosis complex (TSC)-induced epilepsy, significantly reducing the number of epileptic events [2]. For DQP-26, no comparable in vivo efficacy data exist precisely because the poor brain penetration precludes meaningful in vivo target engagement studies. Therefore, DQP-26 should be selected exclusively for in vitro applications (electrophysiology, cell-based assays, biochemical characterization), whereas DQP-997-74 is the appropriate choice for ex vivo slice electrophysiology or in vivo CNS pharmacology experiments.

Brain Penetration vs. DQP-997-74
Head-to-head
DQP-26: poor brain penetration (unsuitable in vivo CNS). DQP-997-74: BBB-penetrant; in vivo efficacy in TSC epilepsy model.
DQP-26 for in vitro use only; in vivo CNS studies require DQP-997-74.
Direct PK comparison from primary SAR publication; murine TSC model.
blood-brain barrier penetration in vivo pharmacology pharmacokinetics CNS drug discovery

Antiproliferative Activity of Related Scaffolds

While DQP-26 is characterized as an NMDAR modulator, the quinoline-dihydropyrazole scaffold class to which it belongs has documented antiproliferative activity in alternative disease contexts. A structurally related compound (MeSH Unique ID C000596679, designated as '5476423 compound' and classified as a pyrazole-quinoline hybrid) has been annotated in the NLM MeSH database as having 'potential anti-proliferative effects on gallium-resistant lung cancer' based on primary literature in Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-6 [1]. This indicates that the quinoline-dihydropyrazole core structure possesses activity beyond NMDAR modulation. The target compound DQP-26 has also been annotated in vendor databases as being studied for 'potential biological activities, including antimicrobial and anticancer properties' , though no peer-reviewed quantitative anticancer data specific to DQP-26 have been published to date. This class-level evidence suggests that procurement of DQP-26 for oncology screening or antiproliferative assay development may be justifiable as a scaffold exploration tool, but it cannot be selected over validated anticancer leads without primary validation.

Antiproliferative Scaffold Context
Class-level
Related quinoline-dihydropyrazole hybrids annotated with antiproliferative effects. No peer-reviewed data specific to DQP-26.
Exploratory scaffold screening context; not a validated anticancer lead.
MeSH annotation; requires primary validation and target deconvolution.
anticancer gallium-resistant lung cancer antiproliferative activity quinoline-dihydropyrazole scaffold

DQP-26 Research and Industrial Applications


Electrophysiological Characterization of GluN2C/D Receptors

DQP-26 is optimally deployed as a pharmacological tool for two-electrode voltage clamp or patch clamp electrophysiology experiments using recombinant GluN1/GluN2C or GluN1/GluN2D NMDA receptors expressed in heterologous systems (Xenopus oocytes or HEK293 cells) [1]. The compound's IC50 values of 0.77 μM (GluN2C) and 0.44 μM (GluN2D) provide a usable potency window for concentration-response experiments, and its selectivity for GluN2C/D over GluN2A (IC50 = 21 μM) allows for subunit-specific inhibition in vitro [2]. DQP-26 is particularly appropriate for experiments requiring time-invariant inhibition, as it lacks the agonist-enhanced, time-dependent inhibition profile of DQP-997-74 that complicates steady-state pharmacological analysis [3]. Researchers should prepare stock solutions in DMSO and dilute to final working concentrations in extracellular recording solution immediately before use [4].

GluN2C/D Signaling Validation in Native Tissues

DQP-26 serves as a selective pharmacological probe for isolating GluN2C/D-mediated contributions to synaptic transmission or plasticity in acute brain slice electrophysiology experiments from regions enriched in GluN2C/D subunits, including the cerebellum, thalamus, and inferior colliculus [1]. In vivo juxtacellular recordings from the inferior colliculus demonstrate that DQP (the generic designation for the chemotype) infusion decreases both sound-evoked and spontaneous firing rates in awake mice, confirming functional GluN2C/D receptor engagement in native circuits [2]. However, researchers should note that DQP-26 itself has poor brain penetration, limiting its utility to ex vivo slice preparations where direct bath application circumvents BBB limitations [3]. For in vivo target engagement studies, the BBB-penetrant analog DQP-997-74 should be substituted [4].

SAR Reference for DQP Series

DQP-26 functions as a critical SAR reference point in the DQP chemical series, serving as the benchmark against which improved analogs are evaluated. The primary medicinal chemistry publication explicitly uses DQP-26 (compound 2a) as the comparator for subsequent optimization, documenting that the optimized analog (S)-(-)-2i (DQP-997-74) is '5-fold more potent than (S)-2a' and exhibits >100-fold and >300-fold selectivity compared to DQP-26's <100-fold selectivity window [1]. For industrial drug discovery programs targeting NMDAR subunit-selective modulators, procuring DQP-26 as a reference standard enables direct replication of published SAR benchmarks and provides a control compound for validating novel chemical series against the established DQP pharmacophore [2]. DQP-26 can be purchased in quantities suitable for analytical method development and as a reference standard for HPLC purity assessment [3].

Antiproliferative Scaffold Screening

Based on class-level evidence that structurally related quinoline-dihydropyrazole hybrids possess antiproliferative activity against gallium-resistant lung cancer cell lines, DQP-26 may be procured for exploratory phenotypic screening in oncology research [1]. The dihydropyrazole-quinoline scaffold has been validated as a privileged chemotype for telomerase inhibition and anticancer activity in multiple independent studies, with some analogs demonstrating nanomolar potency against tumor cell lines [2]. Researchers should note that no peer-reviewed quantitative antiproliferative data exist specifically for DQP-26, and procurement for this application should be framed as scaffold-based discovery rather than selection of a validated anticancer lead [3]. Positive screening results would require subsequent SAR optimization and target deconvolution to establish mechanism of action distinct from the compound's NMDAR modulatory activity [4].

Application
Selection Property
Validation Focus
Recombinant GluN2C/D electrophysiology
Subunit-selectivity assay context
Time-invariant inhibition and concentration-response curves
Brain slice electrophysiology (ex vivo)
Bath application compatibility; GluN2C/D-rich regions
Synaptic contribution validation
DQP series SAR benchmarking
Comparative potency and selectivity profile
Benchmarking against DQP-997-74 and analogs
Oncology scaffold screening (exploratory)
Quinoline-dihydropyrazole scaffold (class-level)
Antiproliferative assay validation; target deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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